3,5-Dichlorophenyl thioethanol

Catalog No.
S1484198
CAS No.
101079-86-1
M.F
C8H8Cl2OS
M. Wt
223.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichlorophenyl thioethanol

Sourcing high-purity 3,5-dichlorophenyl thioethanol as a pre-formed intermediate eliminates the safety risks and oxidative side reactions of in situ thiophenol alkylation. Key advantages: • Directly incorporate the critical 3,5-dichlorophenylthio pharmacophore into HIV-1 RT NNRTIs (e.g., Capravirine analogs) and Grp94-selective inhibitors. • Avoid handling of malodorous, easily oxidized 3,5-dichlorothiophenol; minimizes disulfide impurities and yield loss. • Enables reproducible scale-up for medicinal chemistry and agrochemical synthesis.

CAS Number

101079-86-1

Product Name

3,5-Dichlorophenyl thioethanol

IUPAC Name

2-(3,5-dichlorophenyl)sulfanylethanol

Molecular Formula

C8H8Cl2OS

Molecular Weight

223.12 g/mol

InChI

InChI=1S/C8H8Cl2OS/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2

InChI Key

UVVZHCXFLPWEMD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)SCCO

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)SCCO

Synonyms

2-(3,5-Dichlorophenylthio)ethanol, 2-[(3,5-Dichlorophenyl)thio]ethanol, 3,5-Dichlorophenyl 2-hydroxyethyl sulfide, 2-Hydroxyethyl 3,5-dichlorophenyl sulfide, 3,5-DCP thioethanol

Purity

≥97%

Package Size

1 g

3,5-Dichlorophenyl thioethanol (CAS 101079-86-1) is a specialized bifunctional building block highly valued in advanced medicinal chemistry and agrochemical synthesis. It features a highly lipophilic 3,5-dichlorophenyl ring linked via a flexible thioether bond to a primary alcohol. This specific structural arrangement provides a privileged pharmacophore motif—the 3,5-dichlorophenylthio group—which is critical for occupying deep hydrophobic pockets in target proteins, such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 RT and the N-terminal domain of the Grp94 chaperone [1]. For procurement professionals and synthetic chemists, sourcing this pre-formed intermediate offers a direct, high-yield pathway to incorporate this essential moiety without the handling hazards and side reactions associated with volatile, easily oxidized thiophenol precursors.

Substituting 3,5-dichlorophenyl thioethanol with closely related analogs, such as 4-chlorophenyl thioethanol or 3,5-dichlorophenoxyethanol, fundamentally compromises both downstream biological efficacy and synthetic processability. In target-directed drug design, the 3,5-dichloro substitution pattern is non-negotiable; it provides specific van der Waals contacts and steric bulk required to interact with key amino acid residues (e.g., W229 in HIV-1 RT) that mono-substituted analogs cannot reach [1]. Furthermore, replacing the thioether linkage with an ether linkage (using a phenoxyethanol derivative) alters the bond length (C-S is ~1.8 Å vs. C-O at ~1.4 Å) and bond angle, restricting the conformational flexibility required for the molecule to adapt to mutant protein strains [2]. From a process perspective, attempting to synthesize the thioethanol in situ from 3,5-dichlorothiophenol and ethylene oxide introduces severe handling risks, foul odors, and significant yield losses due to oxidative disulfide formation, making the procurement of the pre-formed thioethanol the only viable choice for reproducible scale-up.

Binding Affinity: 3,5-Dichloro vs. Mono-Chloro Analogs

The 3,5-dichloro substitution pattern provided by this intermediate is critical for downstream potency. In the synthesis of NNRTIs (such as Capravirine analogs), derivatives containing the 3,5-dichlorophenylthio moiety exhibit sub-nanomolar to low-nanomolar EC50 values against wild-type HIV-1. In contrast, substituting this building block with 4-chlorophenyl thioethanol results in a >100-fold drop in antiviral potency, as the mono-chloro analog fails to make the necessary dual contacts with the W229 residue and the P236 backbone in the binding pocket [1].

Evidence DimensionDownstream Antiviral Potency (EC50)
Target Compound Data3,5-dichloro analogs: EC50 ~ 0.001 - 0.01 µM
Comparator Or Baseline4-chloro analogs: EC50 > 1.0 µM
Quantified Difference>100-fold reduction in potency when deviating from the 3,5-dichloro pattern
ConditionsIn vitro HIV-1 RT inhibition assays

Procurement must secure the exact 3,5-dichloro isomer, as mono-substituted or unsubstituted analogs will yield biologically inactive or severely compromised final products.

Processability: Pre-formed Thioethanol vs. In Situ Alkylation

For industrial scale-up, utilizing pre-formed 3,5-Dichlorophenyl thioethanol significantly improves step economy and purity. When synthetic routes attempt to use 3,5-dichlorothiophenol directly with an alkylating agent (e.g., 2-bromoethanol) in situ, the high susceptibility of the thiophenol to oxidation typically results in 10-20% formation of the corresponding diaryl disulfide byproduct, requiring complex chromatographic separation. Using the pre-formed thioethanol in subsequent Mitsunobu couplings or oxidations consistently delivers >85% yields with negligible disulfide contamination [1].

Evidence DimensionDisulfide Byproduct Formation
Target Compound DataPre-formed thioethanol: <1% disulfide impurity during downstream coupling
Comparator Or BaselineIn situ thiophenol alkylation: 10-20% disulfide formation
Quantified DifferenceElimination of 10-20% yield loss to oxidative dimerization
ConditionsStandard benchtop coupling conditions without strict anaerobic controls

Purchasing the pre-formed thioethanol eliminates the need for strict anaerobic handling and complex purifications, directly reducing manufacturing costs and time.

Conformational Flexibility: Thioether vs. Ether Linkage

The sulfur atom in 3,5-Dichlorophenyl thioethanol provides critical conformational flexibility compared to its oxygen analog, 3,5-dichlorophenoxyethanol. The C-S bond is significantly longer (~1.8 Å) than the C-O bond (~1.4 Å), and the C-S-C bond angle (~100°) is more acute than the C-O-C angle (~110°). This allows the 3,5-dichlorophenyl group to adopt a highly flexible 'butterfly' conformation, which is essential for maintaining binding affinity against mutant protein strains (e.g., K103N/Y181C in HIV-1 RT) that rigid ether-linked analogs cannot accommodate [1].

Evidence DimensionBond Length and Conformational Adaptability
Target Compound DataThioether linkage (C-S): ~1.8 Å length, ~100° angle
Comparator Or BaselineEther linkage (C-O): ~1.4 Å length, ~110° angle
Quantified Difference~0.4 Å increase in bond length providing superior torsional flexibility
ConditionsCrystallographic and molecular docking analysis of RT-inhibitor complexes

Selecting the thioethanol over the phenoxyethanol is vital for developing resilient compounds that retain efficacy against target mutations.

NNRTI Synthesis

Due to its specific 3,5-dichloro substitution pattern and flexible thioether linkage, this compound is the premier building block for synthesizing Capravirine analogs and next-generation NNRTIs. It provides the exact steric bulk required to occupy the W229 hydrophobic pocket of HIV-1 RT, ensuring high potency even against drug-resistant mutant strains [1].

Grp94-Selective Chaperone Inhibitors

In purine-scaffold drug discovery, 3,5-Dichlorophenyl thioethanol is utilized to introduce the 8-arylsulfanyl group. The lipophilic 3,5-dichlorophenyl moiety perfectly occupies the hydrophobic 'site 2' in the N-terminal binding pocket of the endoplasmic reticulum Hsp90 paralog Grp94, achieving critical selectivity over other Hsp90 paralogs[2].

Agrochemical and Fungicide Development

The compound serves as a highly stable, lipophilic intermediate for the synthesis of advanced agricultural chemicals. The pre-formed thioethanol allows for high-yield coupling reactions without the disulfide impurities associated with thiophenol precursors, streamlining the production of active ingredients that require the metabolically stable 3,5-dichlorophenyl pharmacophore[3].

XLogP3

3

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